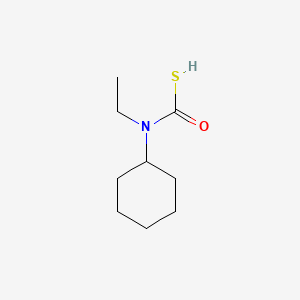

Carbamothioic acid, cyclohexylethyl-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

71193-01-6 |

|---|---|

Fórmula molecular |

C9H17NOS |

Peso molecular |

187.30 g/mol |

Nombre IUPAC |

cyclohexyl(ethyl)carbamothioic S-acid |

InChI |

InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |

Clave InChI |

OAVZKNPXSOCTMP-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1CCCCC1)C(=O)S |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Carbamothioic Acid, Cyclohexylethyl and Its Analogues

Strategic Synthesis of Carbamothioic Acid Derivatives

The formation of the thiocarbamate linkage is the cornerstone of synthesizing this class of compounds. Several strategic pathways have been developed, each relying on a distinct set of chemical precursors and reaction mechanisms. The choice of strategy is often dictated by the availability of starting materials, desired scale of reaction, and the specific substituents on the target molecule.

Exploration of Precursor Chemistry for Thiocarbamate Formation

The synthesis of thiocarbamates can be approached through several primary routes, with the most common method for S-alkyl N,N-dialkylthiocarbamates involving the reaction of a thiocarbamoyl chloride with a thiol. This is a widely used industrial method for producing herbicides like Cycloate (B1669397). guidechem.com

Key synthetic pathways include:

From Thiocarbamoyl Chlorides and Thiols: This is a direct and efficient method. For the synthesis of Cycloate, N-cyclohexyl-N-ethylcarbamoyl chloride is reacted with ethanethiol (B150549) in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is robust and provides good yields of the target S-thiocarbamate. guidechem.com

From Isocyanates and Thiols: The addition of a thiol to an isocyanate provides a straightforward route to S-organyl thiocarbamates. This method avoids the use of potentially hazardous phosgene (B1210022) derivatives required for making carbamoyl (B1232498) chlorides.

The Newman-Kwart Rearrangement: This powerful rearrangement reaction involves the intramolecular, thermal migration of an aryl group from the oxygen atom to the sulfur atom in an O-aryl thiocarbamate, yielding the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a strong carbon-oxygen double bond at the expense of a carbon-sulfur double bond. organic-chemistry.org While this method is primarily for the synthesis of S-aryl analogues, it represents a critical strategic pathway for accessing thiophenol derivatives from readily available phenols. jk-sci.com

The following table summarizes the primary precursor strategies for thiocarbamate synthesis.

| Synthesis Strategy | Amine Precursor | Sulfur/Carbonyl Precursor | Key Intermediate | Target Product Type |

| Carbamoyl Chloride Route | Secondary Amine (e.g., N-cyclohexylethylamine) | Phosgene, then Thiol (e.g., Ethanethiol) | N,N-dialkylthiocarbamoyl chloride | S-Alkyl Thiocarbamate |

| Isocyanate Route | Isocyanate | Thiol | - | S-Alkyl Thiocarbamate |

| Newman-Kwart Rearrangement | Phenol | N,N-dialkylthiocarbamoyl chloride | O-Aryl Thiocarbamate | S-Aryl Thiocarbamate |

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and side products in a laboratory setting. Key variables include temperature, catalyst, solvent, and reaction time.

For many thiocarbamate syntheses, the reactions can be conducted at or near room temperature. However, certain transformations require more specific conditions. The Newman-Kwart rearrangement, for instance, is notorious for requiring high temperatures, often in the range of 200-300 °C, to proceed thermally. wikipedia.orgorganic-chemistry.org This can limit its applicability for substrates with sensitive functional groups. organic-chemistry.org Recent advancements have shown that these harsh conditions can be significantly mitigated. The use of palladium catalysts can lower the required reaction temperature to around 100 °C, while photoredox catalysis may allow the reaction to proceed at ambient temperatures. jk-sci.comorganic-chemistry.org

The table below illustrates the impact of reaction conditions on the Newman-Kwart rearrangement, a key methodology for preparing S-aryl thiocarbamate analogues.

| Method | Temperature | Catalyst | General Observations |

| Thermal | 200-300 °C | None | High energy input; potential for side reactions and decomposition. organic-chemistry.org |

| Palladium-Catalyzed | ~100 °C | Pd(PtBu)₂ | Substantial reduction in reaction temperature; cleaner reaction profile. organic-chemistry.org |

| Photoredox Catalysis | Ambient | Photocatalyst | Milder conditions; proceeds via a different, multi-step mechanism. jk-sci.com |

Scalable Pathways for Industrial Production of Thiocarbamates

Translating a laboratory synthesis to an industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. For thiocarbamate herbicides like Cycloate, the most common industrial process involves the reaction between a mercaptide (the deprotonated form of a thiol) and a carbamoyl chloride. guidechem.com

Key considerations for industrial production include:

Raw Material Cost: Starting materials must be inexpensive and readily available in large quantities.

Process Safety: Handling of toxic or hazardous reagents, such as phosgene (used to make carbamoyl chlorides) and volatile thiols (which are often malodorous), requires stringent safety protocols and specialized equipment.

Reaction Efficiency: High conversion rates and yields are essential to maximize product output and minimize the cost per unit. Continuous flow processes are increasingly being explored to improve control, safety, and scalability over traditional batch reactions.

Waste Minimization: The process should be designed to generate minimal waste. This includes recycling solvents and developing catalytic methods that reduce the need for stoichiometric reagents.

Product Purification: Efficient methods for isolating and purifying the final product to meet quality specifications are required. This often involves distillation or crystallization.

Chemical Transformations and Derivatization of the Cyclohexylethyl Moiety

To create analogues of Carbamothioic acid, cyclohexylethyl-, synthetic chemists can introduce structural modifications to the N-cyclohexyl and N-ethyl groups. These derivatizations are crucial for probing how molecular shape and electronics influence the compound's properties.

Introduction of Varied Substituents on the Cyclohexyl Ring

Modifying the cyclohexyl ring allows for a systematic investigation of steric and electronic effects. Substituents can be introduced by utilizing appropriately substituted starting materials, such as a substituted cyclohexanone (B45756) or cyclohexylamine, in the initial synthetic sequence. For example, starting with 4-methylcyclohexanone (B47639) would lead to an analogue bearing a methyl group on the cyclohexyl ring.

The purpose of these modifications is often to fine-tune the molecule's physical properties or to explore its interaction with biological targets. The position and nature of the substituent (e.g., electron-donating or electron-withdrawing) can significantly alter a molecule's behavior.

| Position of Substitution | Example Substituent | Potential Starting Material |

| 2-position | Methyl | 2-Methylcyclohexanone |

| 3-position | Methyl | 3-Methylcyclohexanone |

| 4-position | Methyl | 4-Methylcyclohexanone |

| 4-position | Chloro | 4-Chlorocyclohexanone |

| 4-position | Hydroxy | 4-Hydroxycyclohexylamine |

Modifications of the Ethyl Chain and Carbamothioic Acid Linkage

Alterations to the N-ethyl group and the core thiocarbamate structure provide another avenue for creating analogues.

N-Alkyl Chain Modification: The N-ethyl group can be readily replaced with other alkyl chains (e.g., methyl, propyl, butyl) by starting the synthesis with the corresponding N-alkyl-N-cyclohexylamine. Lengthening, shortening, or branching this alkyl chain can impact the molecule's lipophilicity and steric profile. sctunisie.org Efficient N-alkylation protocols for carbamates have been developed, often using a base like cesium carbonate in the presence of an alkyl halide. researchgate.netnih.gov

Carbamothioic Acid Linkage Modification: The core functional group can also be transformed.

Varying the S-Alkyl Group: The S-ethyl moiety is derived from the thiol used in the synthesis. By substituting ethanethiol with other thiols (e.g., methanethiol, propanethiol), a series of analogues with different S-alkyl groups can be generated.

Isomeric Scaffolds (O-thiocarbamates): The isomeric O-alkyl thiocarbamates, where the alkyl group is attached to the oxygen instead of the sulfur, can be synthesized. These isomers possess different chemical properties. The Newman-Kwart rearrangement provides a thermal or catalytic route to convert O-aryl thiocarbamates into their more stable S-aryl isomers, highlighting the distinct reactivity of these linkages. organic-chemistry.orgjk-sci.com

The following table outlines potential modifications to these parts of the molecule.

| Moiety to Modify | Original Group | Example Modification | Required Precursor Change |

| N-Alkyl Chain | Ethyl | Propyl | N-Propyl-N-cyclohexylamine |

| S-Alkyl Chain | Ethyl | Propyl | Propanethiol |

| Linkage Isomer | S-Alkyl | O-Alkyl | Synthesis via alcohol and thiocyanate |

Stereoselective Synthesis Approaches for Chiral Analogues of Carbamothioic Acid, Cyclohexylethyl-

The development of stereoselective synthetic methods allows for the precise control of the three-dimensional arrangement of atoms, which is critical for the biological activity and physical properties of chiral molecules. For analogues of Carbamothioic acid, cyclohexylethyl-, where stereogenic centers can be introduced on the cyclohexyl or ethyl groups, several advanced strategies are employed.

Chiral Auxiliary-Mediated Synthesis: A foundational approach in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This stereogenic group guides the stereochemical outcome of a reaction before being removed. For synthesizing chiral analogues of Carbamothioic acid, cyclohexylethyl-, a chiral alcohol or amine could be used as a starting material. The chiral auxiliary, often derived from natural sources like amino acids, terpenes, or alkaloids, is covalently attached to the prochiral substrate. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of the desired stereocenter. For example, oxazolidinones and camphorsultam are effective chiral auxiliaries that have been used to control the stereochemistry in a variety of chemical transformations. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated superior performance in many asymmetric reactions.

Catalytic Asymmetric Synthesis: More modern and efficient approaches utilize chiral catalysts to induce enantioselectivity. These methods are often preferred due to their high atom economy.

Enantioselective Rearrangements: Palladium(0)-catalyzed enantioselective rearrangement of O-allylic thiocarbamates can produce S-allylic thiocarbamates with high enantiomeric excess (ee). For instance, the rearrangement of specific O-allylic thiocarbamates in the presence of a chiral bisphosphane ligand proceeded quantitatively to give the corresponding S-allylic thiocarbamates with up to 97% ee. This strategy could be adapted to synthesize chiral analogues featuring an allylic group.

Intramolecular Arylation: The lithiation of N-aryl S-α-alkylbenzyl thiocarbamates triggers a rearrangement involving the migration of the N-aryl group. This process has been shown to proceed with approximately 98% retention of stereochemistry, yielding chiral benzylic tertiary thiols in high enantiomeric ratios. This method offers a pathway to highly enriched chiral tertiary thiol precursors for thiocarbamate synthesis.

Biocatalytic Approaches: Enzymes are increasingly used as catalysts for enantioselective synthesis due to their high specificity and mild reaction conditions. Nitrilase enzymes, for example, have been employed in the dynamic kinetic resolution (DKR) of racemic α-thionitriles to produce enantiomerically pure α-thiocarboxylic acids. This biocatalytic DKR process can achieve high conversions and excellent enantiomeric excess without the need for external additives. Such enzymatic methods could be envisioned for the synthesis of chiral acid precursors for more complex thiocarbamate analogues.

Table 1: Comparison of Stereoselective Synthesis Methods for Thiocarbamate Analogues

| Method | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | High diastereoselectivity (>96:4) | |

| Pd(0)-Catalyzed Rearrangement | Rearrangement of O-allylic to S-allylic thiocarbamates using a chiral catalyst. | Up to 97% ee | |

| Intramolecular Arylation | Rearrangement of lithiated N-aryl thiocarbamates. | ~98% retention of stereochemistry | |

| Biocatalytic DKR | Enzymatic resolution of racemic precursors. | Good to excellent ee |

Mechanistic Investigations of Thiocarbamate Bond Formation and Cleavage during Synthesis

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing novel transformations. The formation and cleavage of the thiocarbamate bond are central to the synthesis of Carbamothioic acid, cyclohexylethyl- and its analogues.

Thiocarbamate Bond Formation Mechanisms:

Nucleophilic Substitution: A common method for forming S-thiocarbamates is the reaction of a thiocarbamoyl chloride with a thiol. The synthesis of Cycloate itself follows this pathway, where N-cyclohexyl-N-ethylcarbamoyl chloride reacts with ethanethiol. The mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of hydrogen chloride.

Riemschneider Synthesis: This method converts alkyl or aryl thiocyanates into thiocarbamates under acidic conditions. The mechanism proceeds through the formation of a carbocation from a secondary or tertiary alcohol in the presence of a strong acid. This carbocation is then attacked by the thiocyanate, and subsequent hydrolysis yields the N-substituted thiocarbamate.

Isocyanide-Based Syntheses: An efficient one-pot synthesis of S-thiocarbamates involves the dehydration of N-formamides to form an isocyanide intermediate. This is followed by the addition of a sulfoxide (B87167) component. Mechanistic studies suggest the formation of a Swern-like intermediate from the reaction of the sulfoxide with an activating agent like p-toluenesulfonyl chloride. The isocyanide then attacks this intermediate, leading to the thiocarbamate product.

Carbonylative Approaches: Transition metal complexes can catalyze the formation of thiocarbamates from amines, thiols, and carbon monoxide, avoiding the use of hazardous reagents like phosgene. Mechanistic proposals for palladium-catalyzed reactions involve the oxidative addition of the thiol to the metal center, followed by CO insertion and reductive elimination with the amine.

Thiocarbamate Bond Cleavage Mechanisms:

Hydrolysis: The thiocarbamate bond can be cleaved under acidic or basic conditions, although S-thiocarbamates are generally more stable to hydrolysis than their O-thiocarbamate isomers. The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Newman-Kwart Rearrangement: This thermal rearrangement involves the intramolecular migration of the aryl group in an O-aryl thiocarbamate from the oxygen to the sulfur atom, forming an S-aryl thiocarbamate. This unimolecular process is a key method for synthesizing thiophenols and proceeds through a four-membered cyclic transition state.

Photolytic Cleavage: Certain thiocarbamates can be designed to be photolabile. For example, 7-nitroindoline-S-thiocarbamates have been shown to undergo photolytic cleavage. Mechanistic studies, supported by experimental and theoretical data, propose a radical fragmentation mechanism for this process, which differs from the mechanisms observed for related N-acyl-7-nitroindolines.

Reductive Cleavage: Catalytic hydrogenation using specific catalysts, such as a Ru-acridine complex, can cleave the thiocarbamate bond. This process hydrogenates thiocarbamates to yield the corresponding amines, alcohols, and thiols.

Table 2: Summary of Mechanistic Pathways in Thiocarbamate Synthesis

| Reaction Type | Key Intermediate(s) / Transition State | Description | Reference |

|---|---|---|---|

| Riemschneider Synthesis | Carbocation | Acid-catalyzed reaction of an alcohol and a thiocyanate. | |

| Isocyanide/Sulfoxide Reaction | Swern-like intermediate | One-pot conversion of N-formamides and sulfoxides to thiocarbamates. | |

| Newman-Kwart Rearrangement | Four-membered cyclic transition state | Thermal, intramolecular isomerization of O-aryl to S-aryl thiocarbamates. | |

| Photolytic Cleavage | Radical fragments | Light-induced cleavage of photolabile thiocarbamates. |

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to Carbamothioic Acid, Cyclohexylethyl

Elucidation of Molecular Conformation via Advanced NMR Spectroscopy

No dedicated Nuclear Magnetic Resonance (NMR) studies for Carbamothioic acid, cyclohexylethyl- are available in the reviewed literature. Advanced NMR techniques, which would be crucial for determining the three-dimensional structure and conformational dynamics of the molecule in solution, have not been applied to this specific compound. Such studies would typically involve ¹H and ¹³C NMR to establish the basic carbon-hydrogen framework, and more advanced 2D techniques like COSY, HSQC, and HMBC to reveal through-bond and through-space correlations, providing insights into the relative orientation of the cyclohexyl and ethyl groups.

Mass Spectrometric Fragmentation Pathway Analysis for Structural Insights

Detailed mass spectrometric fragmentation pathway analysis for Carbamothioic acid, cyclohexylethyl- has not been published. While the NIST WebBook provides mass spectrometry data for its S-ethyl ester derivative (Cycloate), this information is not directly transferable to the parent acid. nist.gov A typical analysis for the acid would involve identifying the molecular ion peak and then analyzing the fragmentation patterns resulting from techniques like electron ionization (EI) to deduce the structural arrangement of the molecule. Key fragmentation pathways would likely involve the cleavage of the carbamothioic acid moiety and fragmentation of the cyclohexyl ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Specific Fourier-Transform Infrared (FTIR) and Raman spectra for Carbamothioic acid, cyclohexylethyl- are not documented in the searched scientific databases. Vibrational spectroscopy is essential for identifying functional groups and studying intermolecular interactions. For this compound, FTIR and Raman spectroscopy would be expected to characterize the vibrations of the C=O, C-S, N-H, and C-N bonds within the carbamothioic acid group, as well as the various C-H bonds of the cyclohexyl and ethyl substituents. Furthermore, these techniques could elucidate the nature and extent of hydrogen bonding involving the N-H and S-H or O-H groups in the solid state or in solution.

X-ray Crystallography for Solid-State Molecular Architecture Determination (if applicable)

There is no evidence of a crystal structure determination for Carbamothioic acid, cyclohexylethyl- using X-ray crystallography. This technique, when applicable, provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would precisely define the conformation of the cyclohexyl ring and the geometry of the carbamothioic acid group.

Computational Spectroscopy and Comparison with Experimental Data

In the absence of experimental data, computational methods are often used to predict spectroscopic properties. However, no computational studies specifically modeling the NMR, mass spectrometric, or vibrational spectra of Carbamothioic acid, cyclohexylethyl- were found. Such studies would typically employ quantum chemical calculations to predict the molecular structure and its spectroscopic characteristics, which would then ideally be compared with experimental data for validation.

Molecular Mechanism of Action and Biochemical Interactions of Carbamothioic Acid, Cyclohexylethyl

Enzymatic Targets and Inhibition Kinetics of Thiocarbamates, including Cycloate (B1669397)

Thiocarbamate herbicides, as a class, are recognized for their ability to inhibit various enzymes, a key factor in their herbicidal activity. While specific data for cycloate's interaction with a wide range of esterases is limited, the broader understanding of thiocarbamate-enzyme interactions provides a foundational context. One of the primary modes of action for thiocarbamates is the inhibition of fatty acid elongases, which are crucial for the biosynthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are essential components of plant cuticular waxes and suberin.

A study on rye seedlings demonstrated that cycloate effectively inhibits the biosynthesis of these very-long-side-chain resorcinolic lipids, confirming its role as an inhibitor of fatty acid elongase. This inhibition leads to an accumulation of shorter-chain saturated and unsaturated homologues.

Some thiocarbamates are also known to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition is a shared mechanism of toxicity among several thiocarbamates, including EPTC, molinate, and pebulate, in addition to cycloate.

The interaction of carbamates with the active site of esterase enzymes, such as cholesterol esterase, involves a process of molecular recognition that allows the inhibitor to bind effectively. Studies on aryl carbamates have shown that these compounds act as transient inhibitors by carbamylating the active site of the enzyme. This process follows saturation kinetics, indicating the formation of a reversible, noncovalent enzyme-inhibitor complex before the carbamylation step.

The binding affinity of these carbamates is influenced by the structural features of the inhibitor. For instance, the length of the N-alkyl chain and the size of the aromatic fragment play crucial roles in how well the inhibitor fits into the fatty acid and steroid binding loci of the enzyme's extended active site. Optimal inhibitory activity is observed with specific chain lengths, suggesting a precise fit is necessary for effective inhibition. For porcine and rat cholesterol esterases, optimal inhibition was seen with N-alkyl chains of six and seven carbons, respectively.

The following table summarizes the inhibitory constants (Ki) for a series of N-alkyl-p-nitrophenyl carbamates with porcine cholesterol esterase, illustrating the effect of alkyl chain length on binding affinity.

| N-Alkyl Chain Length | Ki (µM) |

| 4 | 14.7 |

| 5 | 5.6 |

| 6 | 2.5 |

| 7 | 4.8 |

| 8 | 12.1 |

| 9 | 25.0 |

This interactive table is based on data for N-alkyl-p-nitrophenyl carbamates and porcine cholesterol esterase and is intended to illustrate the principle of structure-activity relationships.

Certain dithiocarbamate (B8719985) derivatives have been found to inhibit α-glucosidase through a non-competitive mechanism, suggesting binding to an allosteric site. Molecular docking and dynamics studies have identified a potential allosteric binding site in the vicinity of the active site of α-glucosidase. This binding induces conformational changes that inhibit the enzyme's function.

Allosteric inhibitors can either decrease the affinity of the active site for the substrate or alter the enzyme's catalytic activity. This indirect interference can be an effective mode of enzyme regulation. The potential for cycloate or its metabolites to act as allosteric modulators on various enzymes remains an area for further investigation.

Interference with Specific Metabolic Pathways at a Cellular Level

The herbicidal action of cycloate and other thiocarbamates is also attributed to their interference with key metabolic pathways at the cellular level. The metabolic fate of these compounds involves several transformation steps, including sulfoxidation, glutathione (B108866) conjugation, and hydroxylation, which can lead to the formation of reactive intermediates and subsequent disruption of cellular processes.

Two primary metabolic pathways for thiocarbamates in mammals have been identified. The first involves sulfoxidation followed by conjugation with glutathione. The resulting conjugate is then broken down to a cysteine derivative, which is further metabolized to a mercapturic acid compound. The second pathway involves the oxidation of the sulfur to a sulfoxide (B87167), which is then further oxidized to a sulfone, or hydroxylation to compounds that can enter the carbon metabolic pool.

A crucial step in the metabolism of thiocarbamates is the oxidation of the sulfur atom, a process known as sulfoxidation. This reaction is catalyzed by microsomal enzymes, such as cytochromes P450. The sulfoxidation of thiocarbamates leads to the formation of sulfoxide metabolites. These sulfoxides are often more reactive than the parent compound.

Following sulfoxidation, the resulting electrophilic sulfoxide can be detoxified through conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular detoxification. This reaction is catalyzed by glutathione S-transferases (GSTs). The conjugation of the thiocarbamate sulfoxide with GSH forms a more water-soluble and less toxic compound that can be more easily excreted from the cell.

The initial sulfoxidation of cycloate results in the formation of cycloate sulfoxide. This intermediate can undergo further oxidation to form the corresponding cycloate sulfone. The conversion of sulfides to sulfoxides and then to sulfones is a common metabolic pathway for many sulfur-containing xenobiotics.

The table below illustrates the general pathway of thiocarbamate oxidation.

| Parent Compound | Primary Metabolite | Secondary Metabolite |

| Thiocarbamate (e.g., Cycloate) | Thiocarbamate Sulfoxide | Thiocarbamate Sulfone |

This interactive table demonstrates the sequential oxidation of thiocarbamates.

In addition to sulfoxidation, hydroxylation represents another significant metabolic pathway for cycloate. This process involves the introduction of a hydroxyl (-OH) group onto the cyclohexyl ring or the ethyl group of the cycloate molecule. Hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases.

The resulting hydroxylated metabolites are more polar than the parent compound, which facilitates their further metabolism and excretion. These hydroxylated derivatives can then be conjugated with molecules such as glucose or malonic acid. Furthermore, through various metabolic steps, these hydroxylated compounds can be broken down and their carbon skeletons can enter the general carbon metabolic pools of the cell.

Interactions with Protein Receptors and Transporters

The primary mode of action for thiocarbamate herbicides, including Cycloate, is not through direct interaction with specific protein receptors in the traditional sense of a drug binding to a receptor to elicit a signal. Instead, their mechanism is centered on the inhibition of enzymatic processes. The herbicidal activity of thiocarbamates is largely attributed to their interference with lipid synthesis, specifically the elongation of very-long-chain fatty acids (VLCFAs). nih.govnih.govjst.go.jp

Thiocarbamates are known to be metabolized into sulfoxide derivatives, which are considered the active forms of these compounds. jst.go.jpnih.govcambridge.org These sulfoxides are effective carbamoylating agents for glutathione and other thiols within cells. nih.gov This reactivity with sulfhydryl (-SH) groups suggests that their primary protein interactions are covalent modifications of enzymes containing critical cysteine residues. cambridge.org

Key Enzymatic Interactions of Thiocarbamates (exemplified by Cycloate):

| Target Enzyme Class | Specific Target/Process | Consequence of Interaction |

| Fatty Acid Elongases (VLCFAEs) | Catalyze the elongation of fatty acid chains beyond C18. | Inhibition of VLCFA synthesis, leading to disruption of cell membrane components, surface waxes, and suberin. nih.govnih.govjst.go.jp |

| Acetyl-CoA Carboxylase (ACCase) | Involved in the first committed step of fatty acid synthesis. | Inhibition of this enzyme disrupts overall fatty acid production. guidechem.com |

| Acetylcholinesterase (AChE) | Degrades the neurotransmitter acetylcholine. | Inhibition of AChE can lead to neurotoxic effects. epa.govherts.ac.ukepa.gov |

Impact on Cellular Homeostasis and Biochemical Regulation

The inhibition of VLCFA synthesis by thiocarbamates like Cycloate has significant downstream effects on cellular homeostasis and biochemical regulation, primarily in plants.

Disruption of Lipid Homeostasis:

VLCFAs are essential components of various cellular structures and signaling molecules. By inhibiting their synthesis, thiocarbamates disrupt the normal balance of lipids within the cell. This leads to:

Altered Membrane Composition: Changes in the fatty acid profile of cell membranes can affect their fluidity, permeability, and the function of membrane-bound proteins.

Defective Cuticle and Suberin Formation: In plants, the protective outer layers of cuticle and suberin are rich in VLCFAs. Inhibition of their synthesis compromises the plant's ability to prevent water loss and defend against pathogens. nih.govchemsrc.com

Impact on Biochemical Regulation:

The effects of thiocarbamates extend to broader biochemical regulation:

Interference with Coenzyme A-Dependent Processes: The covalent modification of sulfhydryl groups can impact other metabolic processes that rely on coenzyme A, a key molecule in cellular metabolism. cambridge.org

Induction of Oxidative Stress: The depletion of glutathione, a major cellular antioxidant, through carbamoylation by thiocarbamate sulfoxides can lead to an imbalance in the cellular redox state and induce oxidative stress. nih.gov

Altered Gene Expression: The physiological stress induced by thiocarbamates can trigger changes in gene expression as the cell attempts to mount a defense response.

Summary of Cycloate's Impact on Cellular Processes:

| Cellular Process | Effect of Cycloate | Biochemical Consequence |

| Very-Long-Chain Fatty Acid (VLCFA) Synthesis | Inhibition | Disruption of membrane integrity, cuticle formation, and signaling pathways. nih.govchemsrc.com |

| Glutathione Metabolism | Depletion through carbamoylation | Increased susceptibility to oxidative stress. nih.gov |

| Neurotransmission (in animals) | Acetylcholinesterase inhibition | Potential for neurotoxicity. epa.govepa.gov |

Structure Activity Relationship Sar Studies and Rational Design of Carbamothioic Acid, Cyclohexylethyl Analogues

Systematic Structural Modifications of the Cyclohexylethyl-Carbamothioic Acid Scaffold

The biological activity of thiocarbamates can be significantly influenced by the nature of the substituents attached to the nitrogen and sulfur atoms. In the case of the cyclohexylethyl-carbamothioic acid scaffold, systematic modifications would involve alterations to the cyclohexyl group, the ethyl linker, and the N-substituents.

Modifications of the N-Substituents:

The groups attached to the nitrogen atom play a crucial role in determining the biological efficacy of thiocarbamates. Studies on various N,N-disubstituted thiocarbamates have shown that even subtle changes to these substituents can lead to significant differences in activity. For instance, the presence of alkyl, cycloalkyl, or aryl groups on the nitrogen can modulate the compound's lipophilicity and steric profile, which in turn affects its interaction with biological targets.

A study on the fungicidal and herbicidal activities of various thiolcarbamates highlighted the importance of the substituents at the nitrogen atom. It was found that the hydrophobicity of these substituents was favorable for fungicidal activity. tandfonline.com However, increased bulkiness of the N-substituents was detrimental to this activity. tandfonline.com For herbicidal activity, the bulkiness of the substituents at the nitrogen atom was also found to be unfavorable. tandfonline.com Thiocarbamates used as herbicides often feature a range of alkyl and cycloalkyl groups attached to the nitrogen, including ethyl, propyl, butyl, and cyclohexyl moieties. ucanr.edu

| Modification | Effect on Activity | Reference |

| Increased N-substituent hydrophobicity | Favorable for fungicidal activity | tandfonline.com |

| Increased N-substituent bulkiness | Unfavorable for fungicidal and herbicidal activity | tandfonline.com |

| Presence of N-H group | Favorable for fungicidal activity | tandfonline.com |

Modifications of the Cyclohexyl and Ethyl Groups:

While specific SAR studies on the cyclohexylethyl moiety are not extensively detailed in the provided literature, general principles from related thiocarbamate analogues can be applied. In a series of O-(2-phenylethyl)-N-phenylthiocarbamate analogues investigated as HIV-1 reverse transcriptase inhibitors, modifications were made to the 2-phenylethyl portion, including substitutions on the phenyl ring and alterations to the ethyl linker. nih.gov This suggests that similar modifications to the cyclohexylethyl group, such as positional changes of the ethyl group on the cyclohexane (B81311) ring or the introduction of substituents, could significantly impact biological activity. The synthesis of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides, which possess antiarrhythmic activity, further indicates that modifications of the cyclohexyl ring are a viable strategy for altering biological effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.

In the field of thiocarbamate research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For a series of thiocarbamates acting as non-nucleoside HIV-1 reverse transcriptase inhibitors, CoMFA and CoMSIA models were developed to understand the structural requirements for their antiretroviral activity. tandfonline.com The resulting 3D-QSAR field contributions showed a good correlation with the structural features of the binding site, providing insights for the design of new, more potent inhibitors. tandfonline.com

The general workflow for a QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Descriptor Calculation: Various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The application of QSAR modeling allows researchers to prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby saving time and resources.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand (in this case, a thiocarbamate analogue) to its biological target at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For thiocarbamate derivatives, docking studies have been instrumental in rationalizing their SAR. For instance, docking simulations of O-[2-(hetero)arylethyl]-N-phenylthiocarbamates helped to understand their interactions with the HIV-1 reverse transcriptase enzyme. nih.gov Similarly, docking studies have been employed to investigate the binding of thiocarbamates to the active site of the SARS-CoV-2 main protease. nih.gov

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes, the stability of interactions, and the role of solvent molecules. In a study of N-(phenylcarbamothioyl)-4-chloro-benzamide, molecular dynamics simulations were used to assess the stability of the compound's interaction with its target protein, checkpoint kinase 1. jppres.com

| Computational Technique | Application in Thiocarbamate Research | Key Findings |

| Molecular Docking | Predicting binding modes of thiocarbamates with target enzymes (e.g., HIV-1 RT, SARS-CoV-2 Mpro) | Rationalization of SAR, identification of key interactions. nih.govnih.govnih.gov |

| Molecular Dynamics | Assessing the stability of ligand-receptor complexes over time | Confirmation of stable binding and identification of dynamic conformational changes. jppres.com |

Design Principles for Enhanced or Modified Biochemical Activities of Thiocarbamates

The insights gained from SAR, QSAR, and molecular modeling studies provide a set of design principles for creating novel thiocarbamate analogues with improved or altered biochemical activities. A key strategy is the flexible substitution of functional groups to enhance solubility and binding properties. nih.gov

One approach involves the synthesis of a library of analogues through parallel solution-phase synthesis, allowing for the rapid exploration of a wide range of structural modifications. nih.govnih.gov For example, in the development of thiocarbamate-based HIV-1 inhibitors, this strategy was used to vary the N-phenyl ring and the O-heteroarylethyl moiety. nih.gov

Another design principle is the bioisosteric replacement of functional groups. This involves substituting a group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For instance, replacing a phenyl ring with a pyridyl or thienyl ring can alter the electronic properties and hydrogen bonding potential of the molecule. nih.gov

The design and synthesis of carbamate (B1207046) and thiocarbamate derivatives as inhibitors of nitric oxide (NO) production have also been reported, demonstrating the versatility of this chemical class in targeting different biological pathways. ucanr.edu

Comparative Analysis of SAR Profiles Across Different Thiocarbamate Subclasses

Thiocarbamates exhibit a broad spectrum of biological activities, and their SAR profiles can vary significantly depending on the subclass and the specific biological target.

Herbicidal and Fungicidal Thiocarbamates: For thiolcarbamates, the structural requirements for fungicidal and herbicidal activities are distinct. As mentioned earlier, hydrophobicity of the N-substituents is beneficial for fungicidal activity, while the bulkiness of these groups is detrimental to both fungicidal and herbicidal effects. tandfonline.com The presence of a hydrogen atom on the nitrogen is favorable for fungicidal but not herbicidal activity. tandfonline.com

Antiviral Thiocarbamates: In the case of thiocarbamates as HIV-1 reverse transcriptase inhibitors, the SAR is largely driven by the specific interactions within the non-nucleoside inhibitor binding pocket of the enzyme. Variations in the N-phenyl ring and the O-alkyl/aryl moiety are critical for optimizing potency against both wild-type and resistant strains of the virus. nih.govnih.gov

Nematicidal Thiocarbamates: A study on dialkyl carbamates and thiocarbamates revealed that thiolcarbamates of the type RSC(O)NHR' were generally more active against the nematode Panagrellus redivivus than their ROC(O)NHR' or ROC(S)NHR' counterparts. nih.gov

This comparative analysis underscores the importance of tailoring the molecular structure of thiocarbamates to the specific biological application. The diverse SAR profiles across different subclasses highlight the chemical versatility of the thiocarbamate scaffold and its potential for the development of a wide range of bioactive compounds.

Environmental Transformation and Biogeochemical Cycling of Carbamothioic Acid, Cyclohexylethyl

Microbial Degradation Pathways in Environmental Matrices

Microbial degradation is a critical process in the breakdown of cycloate (B1669397) in soil environments. The rate and extent of this biodegradation are influenced by the composition of the microbial community, the specific metabolic capabilities of the microorganisms present, and various environmental factors. Studies have indicated that the disappearance of cycloate from non-autoclaved soil is significantly faster than from autoclaved soil, highlighting the crucial role of microbial activity in its degradation nih.gov.

While the specific microbial consortia responsible for the complete mineralization of cycloate are not extensively detailed in the available literature, research on thiocarbamate herbicides suggests that certain groups of soil microorganisms are capable of utilizing these compounds as a source of carbon and energy. Laboratory studies have identified bacteria and actinomycetes that can utilize cycloate cambridge.org. For instance, soil with a history of vernolate application showed an increased population of cycloate-utilizing bacteria, suggesting a cross-adaptation phenomenon cambridge.org. However, other studies have found that degradation of cycloate was not enhanced in soils with a history of exposure to other thiocarbamate herbicides like butylate, EPTC, or vernolate, indicating a degree of specificity in the microbial populations responsible for its breakdown.

General studies on herbicide bioremediation have identified several bacterial and fungal genera with the capacity to degrade various complex organic compounds. Genera such as Pseudomonas, Bacillus, Arthrobacter, Aspergillus, and Fusarium are frequently implicated in the degradation of pesticides scispace.comasm.org. While specific strains that degrade cycloate have not been definitively isolated and characterized in the provided search results, the existing knowledge on thiocarbamate degradation points towards the involvement of similar microbial groups . The isolation of microorganisms is often achieved through enrichment culture techniques from contaminated soils .

The microbial catabolism of cycloate involves a series of enzymatic reactions that transform the parent molecule into simpler, less toxic compounds. The metabolic pathways for the microbial degradation of cycloate are thought to proceed through several key steps, primarily involving oxidation and hydrolysis.

An initial key metabolic reaction is the oxidation of the sulfur atom to form cycloate sulfoxide (B87167). This is a common activation step for thiocarbamate herbicides, making the molecule more susceptible to further degradation. Subsequent enzymatic actions can lead to the cleavage of the carbamothioic acid linkage. Aerobic soil metabolism studies have identified several degradation products of cycloate, including:

Cycloate sulfoxide

N-ethylcyclohexylamine

N-cyclohexyl-N-ethylformamide

N-ethyl-N-formyl-S-ethyl thiocarbamate nih.gov

These metabolites indicate that the degradation pathway involves S-oxidation, hydrolysis of the thioester bond, and modifications to the ethyl and cyclohexyl groups attached to the nitrogen atom. The formation of these intermediates is part of the broader xenobiotic catabolism, which generally proceeds in phases. Phase I reactions, such as oxidation, introduce functional groups, while Phase II reactions involve conjugation to increase water solubility and facilitate further breakdown unesp.brresearchgate.netnih.gov. The ultimate goal of these pathways is the complete mineralization of the compound to carbon dioxide, water, and inorganic salts unesp.brnih.gov.

Table 1: Identified Microbial Degradation Metabolites of Cycloate in Soil

| Metabolite Name | Chemical Formula | Role in Pathway |

| Cycloate sulfoxide | C₁₁H₂₁NO₂S | Product of initial S-oxidation |

| N-ethylcyclohexylamine | C₈H₁₇N | Product of thioester bond cleavage |

| N-cyclohexyl-N-ethylformamide | C₉H₁₇NO | Product of further oxidation/modification |

| N-ethyl-N-formyl-S-ethyl thiocarbamate | C₆H₁₁NO₂S | Product of structural rearrangement/oxidation |

The rate of microbial degradation of cycloate is significantly influenced by a variety of environmental factors that affect microbial growth and enzymatic activity. These factors can either enhance or inhibit the breakdown of the herbicide in soil and water.

Key Environmental Factors Affecting Cycloate Biodegradation:

Temperature: Microbial activity generally increases with temperature up to an optimal point. Studies have shown that the degradation of cycloate is faster at warmer temperatures. For instance, in a laboratory study, the loss of cycloate was more significant at 21-27°C compared to 4°C nih.gov. The optimal temperature range for the degradation of many pesticides by mesophilic bacteria is typically between 30-40°C mdpi.comnih.gov.

pH: Soil and water pH can affect both the chemical stability of the pesticide and the activity of microbial enzymes. The optimal pH for the growth of many bacteria that degrade herbicides is often near neutral (pH 6.5-7.5) nih.gov. Extreme pH values can inhibit microbial populations and slow down the degradation process researchgate.net.

Moisture: Water is essential for microbial life and for dissolving and transporting substances in the soil. Adequate soil moisture generally enhances the biodegradation of pesticides by facilitating microbial activity and making the compound more available to microorganisms. The degradation of cycloate has been observed to be more rapid in moist soils compared to dry soils nih.gov.

Organic Matter: The presence of organic matter can influence pesticide degradation in complex ways. It can serve as a source of nutrients and energy for microbial populations, potentially enhancing co-metabolism. However, it can also lead to increased adsorption of the pesticide, which may reduce its bioavailability for microbial uptake researchgate.net.

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more complete for many organic pollutants. The metabolic pathways identified for cycloate, such as sulfoxidation, are typically aerobic processes nih.govepa.gov.

Table 2: Influence of Environmental Factors on the Biodegradation of Herbicides like Cycloate

| Environmental Factor | Effect on Biodegradation Rate | Optimal Conditions (General) |

| Temperature | Increases with temperature to an optimum, then decreases | 25-37°C for many soil microbes nih.gov |

| pH | Highest rates typically near neutral pH | pH 6.5 - 7.5 nih.gov |

| Moisture | Increases with moisture content to an optimum level | Adequate soil moisture, avoiding waterlogged or very dry conditions nih.gov |

| Oxygen | Aerobic conditions generally favor faster degradation | Presence of oxygen for aerobic pathways epa.gov |

Photodegradation Processes in Aquatic Environments

In aquatic environments, photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of cycloate. This process involves the breakdown of the chemical compound by light energy, particularly the ultraviolet (UV) component of sunlight nih.gov. Photodegradation can occur through two main pathways: direct photolysis and indirect photolysis nih.govresearchgate.net.

Direct photolysis occurs when a molecule of Carbamothioic acid, cyclohexylethyl- directly absorbs photons of a specific wavelength, leading to its excitation and subsequent chemical transformation nih.govnih.gov. For direct photolysis to be an important environmental fate process, the compound must have a UV-visible absorption spectrum that overlaps with the spectrum of solar radiation reaching the Earth's surface (wavelengths >290 nm) nih.gov.

The kinetics of direct photolysis are typically described by first-order kinetics, and the rate is dependent on the compound's quantum yield and its molar absorption coefficient frontiersin.org. The quantum yield represents the efficiency with which the absorbed light is used to cause a chemical change rsc.org.

Indirect, or sensitized, photolysis is often a more significant degradation pathway for pesticides in natural waters nih.govresearchgate.net. This process occurs when other substances in the water, known as photosensitizers, absorb light and are transformed into highly reactive transient species. These reactive species then react with and degrade the cycloate molecule mdpi.com.

The most important photosensitizers in natural waters are components of dissolved organic matter (DOM), also known as chromophoric dissolved organic matter (CDOM) nih.govnih.gov. When DOM absorbs sunlight, it can generate several photochemically produced reactive intermediates (PPRIs), including:

Triplet-state DOM (³DOM*): An excited state of DOM that can directly transfer energy to the pesticide molecule or to molecular oxygen, leading to the formation of singlet oxygen youtube.com.

Singlet oxygen (¹O₂): A highly reactive form of oxygen that can oxidize organic compounds nih.gov.

Hydroxyl radicals (•OH): A very powerful and non-selective oxidizing agent that can rapidly degrade a wide range of organic pollutants nih.gov.

Table 3: Key Reactive Species in Indirect Photolysis of Pesticides

| Reactive Species | Formation Mechanism | Role in Degradation |

| Triplet-state DOM (³DOM) | Light absorption by DOM | Energy transfer to pesticide or oxygen youtube.com |

| Singlet oxygen (¹O₂) | Energy transfer from ³DOM to O₂ | Oxidation of the pesticide molecule nih.gov |

| Hydroxyl radicals (•OH) | Photolysis of nitrate, nitrite, or DOM-related processes | Powerful, non-selective oxidation nih.gov |

Sorption and Desorption Dynamics in Soil and Sediment Systems

The fate and transport of Carbamothioic acid, cyclohexylethyl- in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, and desorption, the release of a chemical from a surface, are key processes that determine the compound's mobility and bioavailability.

The extent of sorption is often quantified by the soil-water distribution coefficient (Kd), which describes the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. A higher Kd value indicates stronger binding to the soil and less mobility. The sorption of organic compounds like Carbamothioic acid, cyclohexylethyl- is primarily influenced by the organic carbon content of the soil, clay content, and soil pH.

Desorption dynamics are equally important, as they determine the potential for the compound to be released back into the soil solution, where it can be transported further or be taken up by organisms. Hysteresis, a phenomenon where desorption is slower or less complete than sorption, can lead to the long-term sequestration of the compound in soil and sediment.

Interactive Data Table: Soil and Sediment Sorption Parameters

| Parameter | Description | Typical Influencing Factors |

| Soil-Water Distribution Coefficient (Kd) | Ratio of the compound's concentration in soil to that in water at equilibrium. | Organic carbon content, clay content, pH. |

| Organic Carbon-Water Partition Coefficient (Koc) | Normalizes the sorption coefficient to the organic carbon content of the soil. | Primarily dependent on the chemical's properties. |

| Hysteresis | The degree to which desorption is irreversible. | Can be influenced by the strength of binding and the aging of the compound in the soil. |

Transport and Distribution Modeling in Environmental Compartments

Mathematical models are essential tools for predicting the transport and distribution of chemicals like Carbamothioic acid, cyclohexylethyl- in the environment. These models integrate information on the chemical's properties with environmental parameters to simulate its movement between different compartments such as air, water, soil, and biota.

Fugacity-based models are commonly used to describe the partitioning of a chemical between these compartments. Fugacity, a measure of a chemical's escaping tendency, helps to predict the direction of net transport. For instance, a chemical will move from a compartment of high fugacity to one of low fugacity.

The accuracy of these models depends on the quality of the input data, which includes the chemical's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental characteristics (e.g., soil properties, water flow rates, temperature). These models are crucial for assessing the potential for long-range transport and the accumulation of the compound in sensitive ecosystems.

Formation and Characterization of Environmental Transformation Products

In the environment, Carbamothioic acid, cyclohexylethyl- can be transformed into various degradation products through processes like photolysis, hydrolysis, and microbial degradation. nih.gov These transformation products can sometimes be more toxic or persistent than the parent compound. researchgate.net Therefore, identifying and characterizing these products is a critical aspect of environmental risk assessment.

The formation of transformation products is a complex process that can result in a wide array of new chemical entities. nih.gov For example, the herbicidal activity of the sulfoxides of carbamothioate herbicides has been documented. iastate.edu

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are essential for the detection and identification of these transformation products in environmental samples. researchgate.net Understanding the pathways of transformation and the nature of the resulting products is crucial for a comprehensive understanding of the environmental fate and impact of Carbamothioic acid, cyclohexylethyl-.

Advanced Analytical Methodologies for Research on Carbamothioic Acid, Cyclohexylethyl in Complex Matrices

Chromatographic Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling in Environmental Samples

The detection and quantification of Cycloate (B1669397) and its metabolites at trace levels in complex matrices such as soil, water, and biological tissues are predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the principal methods, offering high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Cycloate. Environmental samples typically undergo a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the matrix. The extract is then concentrated and injected into the GC system. The compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the capillary column before being detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique used for Cycloate, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a broader range of metabolites, which may be more polar and less volatile than the parent compound, LC-MS/MS is the method of choice. mdpi.com This technique separates compounds in the liquid phase, which is suitable for thermally labile molecules that are not amenable to GC analysis. mdpi.com Electrospray ionization (ESI) is a frequently used ionization source for carbamates in LC-MS/MS, typically operating in positive ion mode. epa.gov The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov This minimizes matrix interference and allows for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov

Metabolite Profiling: Both GC-MS and LC-MS/MS are instrumental in metabolite profiling. The metabolism of thiocarbamates like Cycloate can proceed through two major pathways: sulfoxidation and conjugation with glutathione (B108866), or oxidation of the sulfur to a sulfoxide (B87167) and then a sulfone, alongside hydroxylation. Studies on analogous thiocarbamates and specific research on Cycloate have identified key metabolites. For instance, ethylcyclohexylamine has been identified as a metabolite in rat urine, indicating cleavage of the bond between the carbonyl carbon and nitrogen. echemi.com Furthermore, the sulfoxide degradation product of Cycloate has been observed in mouse liver microsome systems. echemi.com These metabolites, once identified, can be included in multi-residue analytical methods for comprehensive monitoring.

Table 1: Chromatographic Methods for Cycloate Analysis

| Technique | Sample Matrix | Extraction Method | Detection Limit | Key Findings |

|---|---|---|---|---|

| GC-MS | Water | Liquid-Solid Extraction | 0.095 µg/L | Effective for quantifying the parent compound in drinking water as per EPA Method 525.2. |

| LC-MS/MS | Agricultural Products | QuEChERS | 0.5–5.0 µg/kg | High sensitivity and specificity for a range of carbamates, applicable to Cycloate. nih.gov |

| LC-MS/MS | Human Plasma | Protein Precipitation | 10-20 ng/mL | Suitable for detecting carbamates and their metabolites in biological fluids. epa.gov |

Spectroscopic Techniques for In Situ Monitoring of Transformation Processes

Spectroscopic techniques offer the potential for real-time, in situ monitoring of the transformation of Cycloate in various media, avoiding the need for extensive sample preparation. Techniques such as fluorescence, near-infrared (NIR), and Raman spectroscopy are valuable for studying the kinetics and mechanisms of degradation processes. mdpi.com

While specific applications for Cycloate are not extensively documented, the principles of these techniques are applicable. For instance, changes in the molecular structure of Cycloate upon degradation, such as the cleavage of the thioester bond or modification of the cyclohexyl or ethyl groups, would result in shifts in its spectroscopic signature. NIR spectroscopy, known for its rapid and non-destructive nature, could monitor changes in the composition of a sample over time. mdpi.com Raman spectroscopy can provide detailed information about molecular structure, making it suitable for identifying transformation products. mdpi.com These methods are particularly useful in controlled laboratory studies designed to investigate the photochemical or microbial degradation of the herbicide.

Radiolabeling Techniques for Tracing Metabolic and Degradation Pathways

Radiolabeling is a powerful tool for elucidating the metabolic and environmental fate of pesticides like Cycloate. selcia.com By synthesizing the molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), its path can be traced through complex biological and environmental systems with high sensitivity and accuracy. nih.gov

In metabolic studies, ¹⁴C-labeled Cycloate can be administered to organisms to track its absorption, distribution, metabolism, and excretion (ADME). nih.gov Regulatory guidelines often mandate the use of radiolabeled compounds to determine the qualitative metabolic fate of a pesticide. selcia.com The position of the radiolabel within the molecule is crucial; for Cycloate, labeling the cyclohexyl ring would allow researchers to trace the fate of this moiety. selcia.com For instance, studies using ¹⁴C-ring-labeled Cycloate in rats showed that the majority of the radioactivity was excreted in the urine, with no significant amount found in respired CO₂, indicating the cyclohexyl ring was not broken down. echemi.com

In environmental fate studies, radiolabeling helps to determine degradation rates, identify breakdown products, and quantify the formation of bound residues in soil. selcia.com Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas-liquid chromatography (GLC) coupled with radio-detectors are used to separate and quantify the parent compound and its radiolabeled metabolites. selcia.com

Table 2: Application of Radiolabeling in Cycloate Research

| Isotope | Study Type | Key Information Obtained | Example Findings for Thiocarbamates |

|---|---|---|---|

| ¹⁴C | Metabolic Fate | Absorption, Distribution, Metabolism, Excretion (ADME) pathways | Rapid absorption and excretion, with extensive metabolism and no parent compound in urine. nih.gov |

| ¹⁴C | Environmental Fate | Degradation kinetics, metabolite identification, bound residue formation | Half-life in soil can range from 4 to 8 weeks; subject to microbial degradation. greenpeace.to |

| ¹⁴C | Plant Uptake | Translocation and metabolism within plant tissues | Rapidly absorbed by roots and translocated to stems and leaves, with no parent compound detectable after a few days. echemi.com |

Development of High-Throughput Screening Methods for Biological Activity in Research Settings

High-throughput screening (HTS) methods enable the rapid assessment of the biological activity of a large number of compounds. In the context of research on Cycloate, HTS could be developed to explore its interactions with various biological targets or to screen for microorganisms capable of its degradation.

For toxicological research, HTS assays could be designed to evaluate the effect of Cycloate and its metabolites on specific enzymes or cellular pathways. For example, since some thiocarbamates are known to inhibit acetylcholinesterase, HTS assays using this enzyme could be employed. Such assays are typically performed in microplate formats, allowing for the simultaneous testing of numerous concentrations and compounds.

In the field of bioremediation, HTS can be used to identify microbial strains that can efficiently degrade Cycloate. nih.govmdpi.com This involves culturing a diverse range of microorganisms in the presence of Cycloate as a sole carbon or nitrogen source. The disappearance of the parent compound or the appearance of metabolites can be monitored using analytical techniques adapted for a high-throughput format, such as microplate-based spectrophotometric or chromatographic methods. The development of such screening methods can accelerate the discovery of biological agents for the remediation of Cycloate-contaminated environments. nih.gov

Theoretical and Computational Chemistry Applied to Carbamothioic Acid, Cyclohexylethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Carbamothioic acid, cyclohexylethyl-." Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic landscape. scribd.com

Key aspects of these calculations include the determination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. For "Carbamothioic acid, cyclohexylethyl-," the HOMO is likely localized around the sulfur and nitrogen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO may be distributed across the carbonyl group, suggesting a propensity for nucleophilic attack at the carbon atom.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. In the case of "Carbamothioic acid, cyclohexylethyl-," the MEP would likely show negative potential around the oxygen and sulfur atoms, making them susceptible to electrophilic attack, while regions of positive potential would be expected around the hydrogen atoms.

Various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ajpchem.org These parameters provide a deeper understanding of the molecule's stability and reactivity. doaj.org

Table 1: Calculated Reactivity Descriptors for Carbamothioic acid, cyclohexylethyl-

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | 3.85 eV | Tendency to attract electrons |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the influence of solvent on the structure and dynamics of "Carbamothioic acid, cyclohexylethyl-." nih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them. researchgate.net

The flexibility of the cyclohexyl and ethyl groups, along with rotation around the C-N and C-S bonds, gives rise to a variety of possible conformers. MD simulations can identify the most stable conformers and the relative populations of different conformational states in various environments. mdpi.com This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

The interaction with solvent molecules is also a key area of investigation using MD. Simulations in explicit solvent, such as water, can elucidate the nature and strength of solute-solvent interactions. rsc.org For "Carbamothioic acid, cyclohexylethyl-," the polar carbamothioate group is expected to form hydrogen bonds with water molecules, while the nonpolar cyclohexyl and ethyl groups will have hydrophobic interactions. nih.gov The radial distribution function (RDF) is a common analytical tool in MD to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute.

Table 2: Hypothetical Radial Distribution Function Peak Distances for Carbamothioic acid, cyclohexylethyl- in Water

| Solute Atom/Group | Solvent Atom | Peak Distance (Å) | Interaction Type |

|---|---|---|---|

| Carbonyl Oxygen | Water Hydrogen | 1.8 | Hydrogen Bond |

| Amine Nitrogen | Water Hydrogen | 2.0 | Hydrogen Bond |

| Sulfur Atom | Water Hydrogen | 2.5 | Weak Hydrogen Bond |

Computational Modeling of Reaction Mechanisms in Synthesis and Degradation

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of "Carbamothioic acid, cyclohexylethyl-." By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated activation energies.

For the synthesis of "Carbamothioic acid, cyclohexylethyl-," which could involve the reaction of a cyclohexylethylamine with a sulfur-containing carbonyl compound, computational chemistry can be used to compare different possible reaction pathways and determine the most energetically favorable route. mdpi.com This can aid in optimizing reaction conditions to improve yield and reduce byproducts.

The degradation of "Carbamothioic acid, cyclohexylethyl-" in the environment is another critical area where computational modeling can provide valuable insights. Potential degradation pathways, such as hydrolysis or oxidation, can be modeled to predict the breakdown products and the rates of these reactions. For instance, the hydrolysis of the carbamothioate linkage would be a likely degradation pathway, and quantum chemical calculations can determine the energy barrier for this process.

Table 3: Hypothetical Activation Energies for Degradation Pathways of Carbamothioic acid, cyclohexylethyl-

| Degradation Pathway | Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| Hydrolysis | Cleavage of C-S bond | 25 |

| Oxidation | Oxidation of Sulfur atom | 30 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination. doaj.org

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of "Carbamothioic acid, cyclohexylethyl-," aiding in the assignment of experimental spectra. scribd.com Key vibrational modes would include the C=O stretch, C-N stretch, and C-S stretch.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the electronic environment of the atoms. clockss.org Comparing calculated and experimental NMR spectra can confirm the molecular structure and provide insights into its conformation.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for Carbamothioic acid, cyclohexylethyl-

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1680 | 1675 |

| IR: C-N Stretch (cm⁻¹) | 1250 | 1245 |

| ¹H NMR: N-CH₂ (ppm) | 3.4 | 3.3 |

Bioinformatic Approaches for Enzyme and Pathway Prediction in Environmental Degradation

Bioinformatics offers a suite of tools to predict the potential for microbial degradation of "Carbamothioic acid, cyclohexylethyl-" in the environment. frontiersin.org These approaches leverage the vast amount of genomic and metabolic data available in public databases. frontiersin.org

Databases such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) contain information on microbial catabolic pathways for a wide range of chemical compounds. researchgate.net While a specific pathway for "Carbamothioic acid, cyclohexylethyl-" may not be present, it is possible to search for analogous compounds and enzymes that act on similar functional groups, such as carbamates or thioesters.

Pathway prediction systems, such as the EAWAG-BBD Pathway Prediction System, use a set of biotransformation rules to predict plausible degradation pathways for a given compound. frontiersin.org For "Carbamothioic acid, cyclohexylethyl-," this could predict initial hydrolysis by a hydrolase, followed by further degradation of the resulting cyclohexylethylamine and thiocarboxylic acid moieties.

Furthermore, by identifying the genes encoding relevant enzymes (e.g., hydrolases, oxidases) in microbial genomes, bioinformatics can help to identify specific microorganisms that may be capable of degrading this compound. This information is invaluable for designing bioremediation strategies.

Table 5: Bioinformatic Tools for Predicting the Biodegradation of Carbamothioic acid, cyclohexylethyl-

| Tool/Database | Application | Predicted Outcome for Carbamothioic acid, cyclohexylethyl- |

|---|---|---|

| UM-BBD | Identify known biodegradation pathways for analogous compounds. | Pathways involving hydrolases acting on carbamate (B1207046) or thioester bonds. |

| EAWAG-BBD PPS | Predict plausible degradation pathways. | Initial hydrolysis to cyclohexylethylamine and a sulfur-containing intermediate. |

| BLAST | Search for homologous enzymes in microbial genomes. | Identification of putative carbamate hydrolases in soil bacteria. |

Q & A

Q. How should researchers conduct systematic reviews on the environmental impact of Carbamothioic acid, cyclohexylethyl-?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies, LC50 data). Use PRISMA frameworks for transparency. Collaborate with environmental chemists to assess degradation pathways and ecotoxicity. Highlight gaps (e.g., long-term soil persistence) for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.